3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-ol 3-oxide
Overview
Description
3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-ol 3-oxide is a chemical compound with a unique structure that includes a benzodioxaphosphepin ring
Preparation Methods
The synthesis of 3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-ol 3-oxide typically involves a multi-step process. One common method includes the reaction of appropriate starting materials under controlled conditions to form the benzodioxaphosphepin ring. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions using optimized conditions to achieve higher yields and efficiency .
Chemical Reactions Analysis
3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-ol 3-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. Additionally, it may have industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-ol 3-oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-ol 3-oxide can be compared with other similar compounds, such as 3-ethoxy-3,4-dihydro-2H-1,5,3-benzodioxaphosphepine 3-oxide . These compounds share a similar core structure but differ in their functional groups, which can lead to variations in their chemical properties and applications . The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior .
Properties
IUPAC Name |
3-hydroxy-2,4-dihydro-1,5,3λ5-benzodioxaphosphepine 3-oxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O4P/c9-13(10)5-11-7-3-1-2-4-8(7)12-6-13/h1-4H,5-6H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTPVENANPCZMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC=C2OCP1(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353624 | |
Record name | 3-Hydroxy-3,4-dihydro-2H-1,5,3lambda~5~-benzodioxaphosphepin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119927-64-9 | |
Record name | 3-Hydroxy-3,4-dihydro-2H-1,5,3lambda~5~-benzodioxaphosphepin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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